molecular formula C26H22FN3O4 B242038 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

カタログ番号 B242038
分子量: 459.5 g/mol
InChIキー: FRIYRIXWYAPNST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

作用機序

The mechanism of action of 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is complex and involves multiple pathways. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit the nuclear factor kappa B (NF-κB) pathway, leading to the inhibition of cell growth and inflammation. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to regulate glucose and lipid metabolism by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A inhibits cell growth and induces apoptosis in cancer cells. Furthermore, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to regulate glucose and lipid metabolism by increasing insulin sensitivity and reducing lipid accumulation in adipose tissue.

実験室実験の利点と制限

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has several advantages for lab experiments, including its high potency and specificity for its target receptors. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to be well-tolerated in animal models, with no significant toxicity observed. However, the synthesis method for 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is complex and requires specialized equipment and expertise. Furthermore, the efficacy of 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A in clinical trials has not yet been established, and further research is needed to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for research on 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A for therapeutic use. Furthermore, the development of more efficient synthesis methods for 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A would enable its widespread use in scientific research and potentially in clinical settings.
Conclusion:
3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is a synthetic compound with significant potential for therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Its complex mechanism of action and biochemical and physiological effects make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans, and the development of more efficient synthesis methods would enable its widespread use in scientific research and clinical settings.

合成法

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis method involves the use of organic solvents and requires careful monitoring of reaction conditions to ensure the purity and yield of the final product.

科学的研究の応用

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Several studies have shown that 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases. Moreover, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to have potential in the treatment of metabolic disorders, such as obesity and diabetes, by regulating glucose and lipid metabolism.

特性

製品名

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

分子式

C26H22FN3O4

分子量

459.5 g/mol

IUPAC名

3-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C26H22FN3O4/c1-15-19(6-7-25(31)29-9-8-18-12-28-14-30-18)26(32)34-24-11-23-21(10-20(15)24)22(13-33-23)16-2-4-17(27)5-3-16/h2-5,10-14H,6-9H2,1H3,(H,28,30)(H,29,31)

InChIキー

FRIYRIXWYAPNST-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C4=CC=C(C=C4)F)CCC(=O)NCCC5=CN=CN5

正規SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CCC(=O)NCCC5=CN=CN5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。